molecular formula C9H11IN2O2 B7043233 (3S,4R)-4-[(3-iodopyridin-2-yl)amino]oxolan-3-ol

(3S,4R)-4-[(3-iodopyridin-2-yl)amino]oxolan-3-ol

Cat. No.: B7043233
M. Wt: 306.10 g/mol
InChI Key: ROPFAAZSRMRORO-HTQZYQBOSA-N
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Description

(3S,4R)-4-[(3-iodopyridin-2-yl)amino]oxolan-3-ol is a chiral compound featuring a pyridine ring substituted with an iodine atom and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-[(3-iodopyridin-2-yl)amino]oxolan-3-ol typically involves the reaction of a pyridine derivative with an oxolane precursor. One common method involves the use of N-substituted piperidines, which undergo a series of reactions including ring contraction, deformylation, and iodination . The reaction conditions often require specific oxidants and additives to achieve the desired selectivity and yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effective reagents and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-[(3-iodopyridin-2-yl)amino]oxolan-3-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

Chemistry

In chemistry, (3S,4R)-4-[(3-iodopyridin-2-yl)amino]oxolan-3-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

Biologically, this compound can be used to study the effects of iodine-substituted pyridines on cellular processes. It may serve as a probe in biochemical assays to investigate enzyme activity and protein interactions .

Medicine

Its structure suggests it could interact with specific biological targets, making it a candidate for drug development .

Industry

Industrially, this compound can be used in the production of pharmaceuticals and fine chemicals. Its reactivity and functional groups make it a versatile intermediate in various synthetic pathways .

Mechanism of Action

The mechanism of action of (3S,4R)-4-[(3-iodopyridin-2-yl)amino]oxolan-3-ol involves its interaction with molecular targets such as enzymes or receptors. The iodine atom and the oxolane ring play crucial roles in binding to these targets, potentially modulating their activity. The exact pathways and molecular interactions depend on the specific biological context .

Comparison with Similar Compounds

Properties

IUPAC Name

(3S,4R)-4-[(3-iodopyridin-2-yl)amino]oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IN2O2/c10-6-2-1-3-11-9(6)12-7-4-14-5-8(7)13/h1-3,7-8,13H,4-5H2,(H,11,12)/t7-,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPFAAZSRMRORO-HTQZYQBOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)O)NC2=C(C=CC=N2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CO1)O)NC2=C(C=CC=N2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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